molecular formula C10H11NO3S B13635268 4-((4-Nitrophenyl)thio)butan-2-one

4-((4-Nitrophenyl)thio)butan-2-one

Cat. No.: B13635268
M. Wt: 225.27 g/mol
InChI Key: KQUVOEIMFCZXIH-UHFFFAOYSA-N
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Description

4-((4-Nitrophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11NO3S It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrophenyl)thio)butan-2-one typically involves the reaction of 4-nitrothiophenol with 4-chlorobutan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrophenyl)thio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Nitrophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4-Nitrophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Nitrophenyl)thio)butan-2-one is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3

InChI Key

KQUVOEIMFCZXIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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